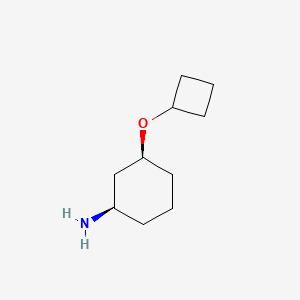
Rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine group, making it an interesting subject for stereochemical studies and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutoxy group: This step often involves nucleophilic substitution reactions where a cyclobutyl halide reacts with a cyclohexanol derivative.
Industrial Production Methods
Industrial production of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of bases or nucleophiles.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and processes, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid
- rac-(1R,3S)-3-(tert-butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(1R,3S)-3-cyclobutyloxycyclohexan-1-amine |
InChI |
InChI=1S/C10H19NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h8-10H,1-7,11H2/t8-,10+/m1/s1 |
Clave InChI |
XQZUYSFOZSBNNY-SCZZXKLOSA-N |
SMILES isomérico |
C1C[C@H](C[C@H](C1)OC2CCC2)N |
SMILES canónico |
C1CC(C1)OC2CCCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


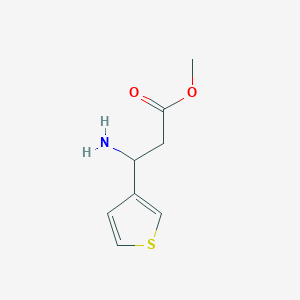
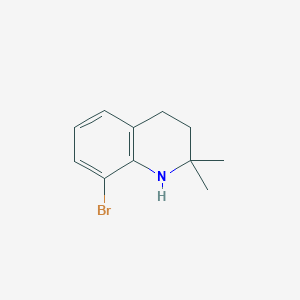
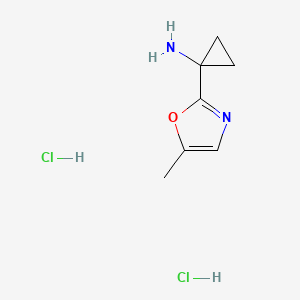
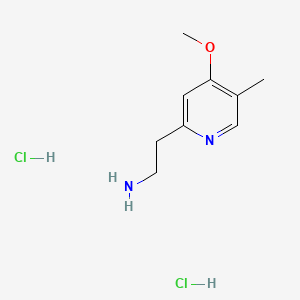
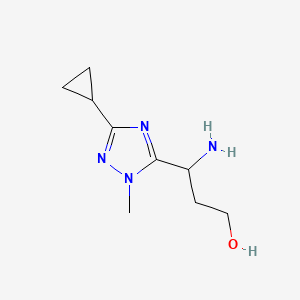
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
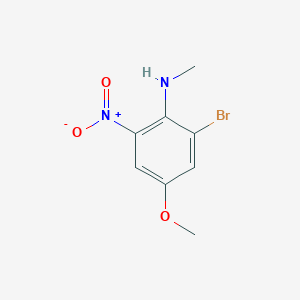
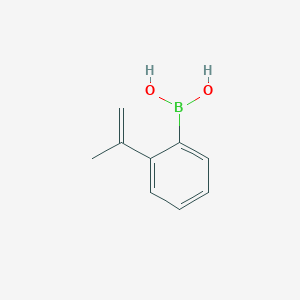
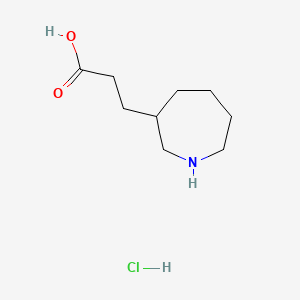
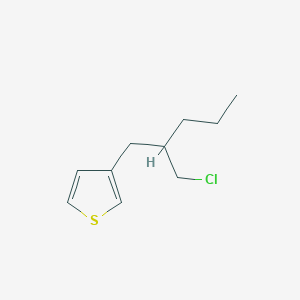
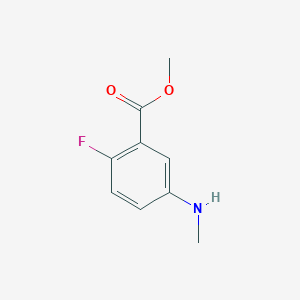
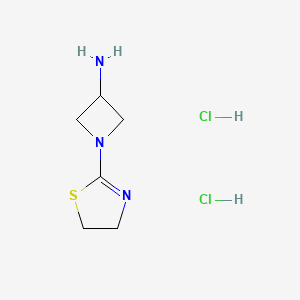
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
